o-Phenylene phosphorochloridite
Description
Historical Context and Evolution in Organophosphorus Chemistry
The journey of organophosphorus chemistry, a field that now encompasses a vast array of compounds with diverse applications, was significantly shaped by the development of key reagents and synthetic methodologies. The synthesis of cyclic esters of phosphorous acid, including derivatives of catechol, was pioneered by L. Anschütz and his contemporaries. Their work in the early to mid-20th century laid the foundational groundwork for the synthesis of compounds like o-phenylene phosphorochloridite. The reaction of catechol with phosphorus trichloride (B1173362) (PCl₃) provided a direct route to this cyclic phosphorochloridite, a method that remains a cornerstone of its synthesis today. nih.gov
Initially, the exploration of such compounds was driven by a fundamental interest in the reactivity of phosphorus and the desire to create new molecular architectures. Over time, the evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, allowed for a deeper understanding of the structure and conformational dynamics of these molecules. nih.gov This enhanced understanding paved the way for the more targeted application of this compound in complex organic syntheses. The recognition of its potential as a precursor to a wide range of other organophosphorus compounds marked a significant step in its evolution from a chemical curiosity to a staple reagent in the synthetic chemist's toolbox.
Significance as a Reagent in Organic Synthesis
This compound is a highly valued reagent in organic synthesis due to the reactivity of its phosphorus-chlorine bond. This feature allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to generate a diverse array of organophosphorus derivatives.
One of its notable applications is as a phosphorylating agent, enabling the introduction of a phosphite (B83602) group onto a substrate. acs.org This is particularly relevant in the synthesis of biologically important molecules and their analogues. Furthermore, it has been employed as a reagent in peptide synthesis, facilitating the formation of peptide bonds. nih.gov
The compound also serves as a reactant in various named reactions and transformations. For instance, it is utilized in the TMSOTf-catalyzed Arbuzov reaction for the preparation of pyrroles. acs.org Its utility extends to the synthesis of vinyl-substituted spirophosphoranes and vinylphosphonates through Markovnikov addition reactions. acs.org The versatility of this compound is further demonstrated by its use as a catalyst in the synthesis of complex natural products like bakkane sesquiterpenes. acs.org
Role as a Building Block for Advanced Materials and Ligands
The rigid, planar structure and the reactive phosphorus center of this compound make it an exceptional building block for the construction of advanced materials and sophisticated ligands for catalysis.
In the realm of materials science, this compound is a key precursor in the synthesis of polyphosphonates and other phosphorus-containing polymers. These polymers often exhibit enhanced thermal stability and flame-retardant properties. The incorporation of the phenylene phosphite moiety into the polymer backbone can significantly improve the char yield upon combustion, thereby reducing flammability. nih.gov
Perhaps one of the most significant applications of this compound is in the synthesis of phosphite ligands for transition-metal-catalyzed reactions. The reaction of this compound with chiral diols or amino alcohols allows for the straightforward preparation of a wide variety of bidentate and monodentate phosphite ligands. mdpi.comnih.gov These ligands have proven to be highly effective in a range of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and allylic substitution, often providing high levels of enantioselectivity. mdpi.comnih.gov The modularity of this synthetic approach, where the diol or amino alcohol component can be easily varied, enables the fine-tuning of the steric and electronic properties of the ligand to optimize catalyst performance for a specific transformation.
Below are tables detailing some of the key properties of this compound and examples of its application in the synthesis of ligands for asymmetric catalysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClO₂P |
| Molecular Weight | 174.52 g/mol |
| Appearance | Solid |
| Melting Point | 30-35 °C (lit.) |
| Boiling Point | 80 °C/20 mmHg (lit.) |
| Density | 1.466 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.571 (lit.) |
| CAS Number | 1641-40-3 |
Table 2: Applications of this compound in Ligand Synthesis for Asymmetric Catalysis
| Ligand Type | Chiral Source | Catalytic Application | Reported Enantioselectivity (ee) |
| Bidentate Phosphite | Chiral Diols (e.g., TADDOL derivatives) | Rh-catalyzed Asymmetric Hydrogenation | Up to 99% |
| Bidentate Phosphite-Phosphine | Chiral Aminoalcohols | Pd-catalyzed Asymmetric Allylic Alkylation | Up to 98% |
| Monodentate Phosphoramidite (B1245037) | Chiral Amines | Cu-catalyzed Asymmetric Conjugate Addition | Up to 95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYEGDMJZHLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061843 | |
| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
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Molecular Weight |
174.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-40-3 | |
| Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
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| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
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| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
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| Record name | o-phenylene phosphorochloridite | |
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Synthesis Methodologies of O Phenylene Phosphorochloridite
Primary Synthetic Routes
The predominant method for synthesizing o-phenylene phosphorochloridite involves the reaction of catechol with phosphorus(III) chloride. evitachem.com This process is valued for its efficiency and the versatility of the resulting product. evitachem.com
Catechol and Phosphorus(III) Chloride Reaction
The fundamental reaction for producing this compound is the condensation of catechol (1,2-dihydroxybenzene) with phosphorus(III) chloride. evitachem.com This reaction establishes the core structure of the compound, a five-membered ring containing phosphorus and oxygen atoms fused to a benzene (B151609) ring.
The synthesis of this compound from catechol and phosphorus(III) chloride is typically conducted under controlled conditions to ensure high yields and minimize the formation of byproducts. evitachem.com While specific parameters can be adjusted, the reaction is generally carried out in a suitable solvent and may involve the use of a base to scavenge the hydrogen chloride gas that is evolved.
Key reaction parameters that can be optimized include:
Temperature: The reaction temperature is a critical factor that influences the rate of reaction and the selectivity towards the desired product.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the product.
Stoichiometry of Reactants: The molar ratio of catechol to phosphorus(III) chloride is carefully controlled to maximize the formation of the monochloro-substituted product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H4ClO2P |
| Molecular Weight | 174.52 g/mol |
| Appearance | Solid |
| Melting Point | 30-35 °C |
| Boiling Point | 80 °C at 20 mmHg |
| Density | 1.466 g/mL at 25 °C |
| Refractive Index | n20/D 1.571 |
The data in this table is compiled from publicly available information. sigmaaldrich.comsigmaaldrich.com
The formation of this compound proceeds through a nucleophilic substitution mechanism. evitachem.com The hydroxyl groups of catechol act as nucleophiles, attacking the electrophilic phosphorus atom of phosphorus(III) chloride. evitachem.com This attack leads to the displacement of a chloride ion and the formation of a P-O bond. A second intramolecular nucleophilic attack by the adjacent hydroxyl group results in the formation of the cyclic phosphite (B83602) ester and the elimination of a second molecule of hydrogen chloride.
The phosphorus atom in the product remains highly electrophilic due to the presence of the chlorine and oxygen atoms, making it susceptible to further nucleophilic attack in subsequent reactions. evitachem.com
Alternative Synthetic Approaches
While the reaction of catechol with phosphorus(III) chloride is the most common method, alternative synthetic strategies exist. These may involve the use of different phosphorylating agents or modified catechol derivatives to achieve the desired product. Research into these alternative routes is often driven by the need for milder reaction conditions, improved yields, or access to derivatives with specific functionalities.
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. In the context of this compound synthesis, this involves exploring more environmentally benign solvents, reducing energy consumption, and minimizing waste generation. huarenscience.com
Efforts in this area focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. huarenscience.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. huarenscience.com
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. huarenscience.com
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources. huarenscience.com
Industrial Synthesis Considerations and Scalability
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include the cost-effectiveness of the process, the availability of raw materials, and the safe handling of reagents and byproducts.
For large-scale production, the process must be robust, reproducible, and economically viable. This often requires optimization of reaction conditions to maximize throughput and minimize operational costs. Furthermore, the management of waste streams, particularly the acidic byproducts from the primary synthetic route, is a critical aspect of sustainable industrial synthesis. The development of scalable and efficient purification methods is also essential to ensure the final product meets the required purity standards for its intended applications.
Molecular Structure and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic techniques are paramount in determining the connectivity and spatial arrangement of atoms within a molecule. For o-phenylene phosphorochloridite, NMR spectroscopy has been a particularly powerful tool.
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of each atom.
The proton (¹H) NMR spectrum of this compound provides information about the hydrogen atoms attached to the benzene (B151609) ring. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.4 ppm. The specific chemical shifts and coupling constants are sensitive to the solvent and the conformational state of the dioxaphosphole ring. Due to the symmetry of the molecule, two distinct signals for the aromatic protons are expected.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.4 | Multiplet |
Table 1: Illustrative ¹H NMR data for the aromatic region of this compound. Precise values can vary based on experimental conditions.
Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus. The ³¹P NMR spectrum of this compound typically exhibits a single sharp resonance, the chemical shift of which is indicative of the trivalent P(III) oxidation state within a five-membered ring. The chemical shift for such compounds generally falls in the range of +120 to +180 ppm relative to a phosphoric acid standard. For this compound specifically, a chemical shift of approximately +177 ppm has been reported, which is characteristic for a P-Cl bond within this cyclic system.
| Nucleus | Chemical Shift (ppm) |
| ³¹P | ~ +177 |
Table 2: Typical ³¹P NMR chemical shift for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR Studies
Variable Temperature ³¹P NMR for Conformational Dynamics
While detailed variable temperature ³¹P NMR studies on this compound are not extensively reported in publicly available literature, this technique is crucial for investigating the conformational dynamics of the five-membered dioxaphosphole ring. Such studies can reveal the presence of different conformers in solution and the energy barriers associated with their interconversion. The dioxaphosphole ring can exist in various conformations, such as envelope or twist forms. Changes in temperature would affect the rate of interconversion between these conformers, leading to observable changes in the ³¹P NMR spectrum, such as line broadening or the appearance of distinct signals for each conformer at low temperatures.
The carbon-13 (¹³C) NMR spectrum provides information about the carbon framework of the molecule. For this compound, two main signals are expected for the aromatic carbons. The carbon atoms directly bonded to the oxygen atoms (C-O) will be deshielded and appear at a lower field compared to the other aromatic carbons (C-H).
| Carbon | Chemical Shift (ppm) |
| Aromatic C-O | ~148 |
| Aromatic C-H | ~124, ~113 |
Table 3: Representative ¹³C NMR chemical shifts for this compound.
In such systems, the five-membered ring is typically found to be non-planar. The phosphorus atom often adopts a pyramidal geometry, and the ring can exist in either an envelope or a twist conformation. For 2-chloro-1,3-dithia-2-phospholane, the ring was determined to have a twisted-envelope conformation. It is expected that this compound would also adopt a non-planar conformation of the dioxaphosphole ring. The key structural parameters that would be determined from an electron diffraction study are presented in the table below, with expected values based on related structures.
| Parameter | Expected Value |
| P-Cl Bond Length | ~2.1 - 2.2 Å |
| P-O Bond Length | ~1.6 - 1.7 Å |
| C-O Bond Length | ~1.3 - 1.4 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| O-P-O Bond Angle | ~95 - 105° |
| Cl-P-O Bond Angle | ~100 - 110° |
Table 4: Anticipated molecular parameters for this compound from electron diffraction studies, based on data from analogous compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. youtube.comspectroscopyonline.com In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within its structure.
Key expected vibrational modes for this compound include:
P-Cl stretching: This vibration would indicate the presence of the phosphorus-chlorine bond.
P-O-C stretching: These bands arise from the phosphite (B83602) ester linkages to the phenyl ring.
C-O stretching: Vibrations associated with the carbon-oxygen bonds of the dioxaphosphole ring.
Aromatic C-H stretching: These are characteristic of the benzene ring.
Aromatic C=C stretching: These vibrations are also characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 174.52 g/mol . sigmaaldrich.comsigmaaldrich.com In a mass spectrum of this compound, a molecular ion peak (M+) would be expected at m/z 174.52. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak. Fragmentation patterns in the mass spectrum would provide further structural information, showing the loss of specific fragments such as a chlorine atom or the entire phosphorochloridite group.
Computational Chemistry Studies on Structure and Conformation
Computational chemistry provides powerful tools for investigating molecular structures and conformations, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting molecular structures and properties. mpg.de For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (to compare with experimental IR spectra), and determine electronic properties. eurjchem.comresearchgate.net These calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. researchgate.net DFT helps in understanding the electron distribution within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. eurjchem.com
Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational Analysis
While DFT is highly accurate, it can be computationally expensive for large systems or extensive conformational searches. mpg.de Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives for exploring the potential energy surface of a molecule. wikipedia.orgnih.gov Semi-empirical methods, based on the Hartree-Fock formalism but with approximations and empirical parameters, are particularly useful for large molecules. wikipedia.org These methods can efficiently calculate the relative energies of different conformations of this compound, helping to identify the most stable conformers. mpg.denih.gov
Analysis of Dihedral Angles and Aromatic Stacking
The conformation of the five-membered dioxaphosphole ring in this compound is a key structural feature. Analysis of the dihedral angles within this ring, as determined by computational methods, can reveal whether the ring adopts a planar or an envelope/twisted conformation. Furthermore, in the solid state or in solution, intermolecular interactions such as aromatic stacking (π–π stacking) can occur between the benzene rings of adjacent molecules. nih.gov Computational studies can predict the likelihood and geometry of such stacking interactions, which can influence the material's bulk properties. researchgate.net
Structural Analysis in Nematic Phases
The structure of this compound has been studied in the nematic phase of a liquid crystal solvent, N-(p-ethoxybenzylidene)-p-butylaniline (EBBA), using ¹H and ³¹P NMR spectroscopy. oup.com This technique allows for the determination of the molecular structure in an anisotropic environment. The analysis of the NMR spectra of the dissolved compound provides information about the direct and indirect spin-spin couplings between the nuclei. From these couplings, the relative geometry of the proton and phosphorus skeleton can be determined with high precision. oup.com This approach provides valuable data on the molecular structure in a partially oriented state, which can be compared with structures determined in the gas phase by electron diffraction or in the solid state by X-ray crystallography, as well as with the results from computational calculations.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions at the Phosphorus Center
The core of o-phenylene phosphorochloridite's utility lies in nucleophilic substitution reactions at the phosphorus atom. These reactions involve the displacement of the chloride ion by various nucleophiles, leading to the formation of new phosphorus-containing compounds.
Hydrolysis Reactions and Products (e.g., Bis(o-phenylene) pyrophosphite)
In the presence of water, this compound undergoes hydrolysis. The controlled partial hydrolysis is a key method for the synthesis of bis(o-phenylene) pyrophosphite. This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534), which acts as a base to neutralize the hydrogen chloride byproduct.
The reaction proceeds by the nucleophilic attack of a water molecule on the phosphorus center of one molecule of this compound, leading to an unstable intermediate that eliminates HCl. This intermediate then reacts with a second molecule of this compound to form the pyrophosphite linkage.
A representative procedure for the synthesis of bis(o-phenylene) pyrophosphite involves the dropwise addition of a solution of water in ether to a solution of this compound and triethylamine in ether. After an extended period of reflux and subsequent workup to remove the triethylamine hydrochloride salt, bis(o-phenylene) pyrophosphite can be isolated and purified by recrystallization. rsc.org
Table 1: Synthesis of Bis(o-phenylene) pyrophosphite via Hydrolysis
| Reactants | Reagents | Solvent | Reaction Time | Yield |
| This compound, Water | Triethylamine | Ether | 24 hours (reflux) | 72% |
This pyrophosphite has been investigated as a reagent for peptide synthesis, highlighting the practical applications of the hydrolysis products of this compound. rsc.org
Reactions with Amines for Diphosphazane Ligand Formation
This compound is a valuable precursor for the synthesis of diphosphazane ligands, which are characterized by a P-N-P linkage. These ligands are of significant interest in coordination chemistry and catalysis. The synthesis involves the reaction of this compound with primary or secondary amines.
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the phosphorus center of two equivalents of this compound, with the concomitant elimination of two equivalents of hydrogen chloride. A base is typically required to scavenge the HCl produced.
The reaction with primary amines (RNH₂) leads to the formation of N-substituted diphosphazanes, while reactions with secondary amines (R₂NH) can also yield related phosphinamine compounds. The specific structure of the resulting ligand depends on the stoichiometry of the reactants and the nature of the amine. These reactions are crucial for developing new ligands for various catalytic applications, including cross-coupling reactions.
Reactions with Alcohols for Phosphite (B83602) Formation
The reaction of this compound with alcohols provides a straightforward method for the synthesis of o-phenylene phosphites. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center, leading to the displacement of the chloride ion and the formation of a new P-O bond.
These resulting phosphite esters are valuable intermediates in their own right, finding use in various synthetic transformations.
When this compound reacts with chiral alcohols or diols, issues of stereoselectivity and regioselectivity arise. The introduction of a stereocenter in the alcohol can lead to the formation of diastereomeric phosphites. The stereochemical outcome of these reactions can be influenced by factors such as the reaction conditions and the nature of the chiral auxiliary.
In reactions with diols, regioselectivity becomes a key consideration. The reaction can potentially lead to the formation of different constitutional isomers depending on which hydroxyl group of the diol reacts. For instance, in reactions with unsymmetrical diols, the relative reactivity of the different hydroxyl groups will determine the major product. Careful control of reaction parameters is often necessary to achieve high selectivity.
Reactions as a Phosphorylation Agent
This compound is an effective phosphorylation agent, a molecule that introduces a phosphate (B84403) group into a substrate. sigmaaldrich.comsigmaaldrich.com This reactivity is particularly exploited in the synthesis of biologically important molecules like phosphopeptides and phosphorylated nucleosides. nih.govnih.govsigmaaldrich.com
In peptide synthesis, specific amino acid residues (serine, threonine, or tyrosine) can be phosphorylated using this compound or its derivatives. This post-translational modification is crucial for regulating protein function. sb-peptide.com The synthesis of phosphopeptides often involves the incorporation of protected phosphoamino acids during solid-phase peptide synthesis. nih.gov Alternatively, post-assembly phosphorylation of a peptide on the solid support can be achieved. sigmaaldrich.com
Similarly, in nucleoside chemistry, this compound is used to introduce a phosphate group at specific positions of the sugar moiety. This is a key step in the synthesis of nucleotides and their analogs, which are the building blocks of DNA and RNA.
Reactions in Organic Synthesis
Beyond its role in phosphorylation, this compound serves as a versatile reactant in broader organic synthesis. It is particularly valuable as a precursor for the synthesis of phosphine (B1218219) ligands, which are essential for a wide range of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com
The ligands derived from this compound are employed in reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov In the Buchwald-Hartwig reaction, these ligands facilitate the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.orgnih.gov For the Suzuki-Miyaura reaction, which forms carbon-carbon bonds, ligands prepared from this compound can enhance the efficiency and substrate scope of the palladium catalyst. nih.govnih.gov
The synthesis of these specialized ligands often involves the reaction of this compound with other organic fragments to create complex phosphine architectures that can fine-tune the properties of the metal catalyst. nih.govsemanticscholar.org
Peptide Synthesis Applications
This compound serves as a valuable reagent in the field of peptide synthesis. evitachem.com The process of forming peptides involves the creation of an amide bond, known as a peptide bond, between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To facilitate this, coupling reagents are employed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. youtube.comnih.gov
In this context, this compound acts as a coupling agent. The general strategy involves the protection of the N-terminus of one amino acid and the C-terminus of another to prevent unwanted side reactions. wikipedia.org The unprotected carboxyl group is then activated by the phosphorochloridite. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, paving the way for the formation of the peptide bond. youtube.com
Solid-phase peptide synthesis (SPPS) is a common methodology where the peptide chain is incrementally built on a solid resin support. nih.govsennchem.com This technique simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. sennchem.com The use of protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, is crucial in SPPS to control the sequence of amino acid addition. wikipedia.orgembrapa.br
While various coupling reagents exist, the application of phosphorus-based reagents like this compound highlights the diverse chemical tools available to chemists for the construction of these vital biomolecules. evitachem.comyoutube.com The synthesis of peptides is fundamental for creating therapeutic agents and research tools, including those with unnatural amino acids or modified backbones. wikipedia.org
Synthesis of Pyrroles via TMSOTf-catalyzed Arbuzov Reaction
This compound is a key reactant in the synthesis of pyrroles through a TMSOTf-catalyzed Arbuzov reaction. sigmaaldrich.comsigmaaldrich.com This reaction provides a pathway to construct the pyrrole (B145914) ring, a fundamental heterocyclic motif found in numerous biologically active molecules and functional materials. The process highlights the versatility of the phosphorochloridite in facilitating complex bond formations. sigmaaldrich.comsigmaaldrich.com
Formation of Vinyl-substituted Spirophosphoranes and Vinylphosphonates via Markovnikov Addition
In another significant application, this compound serves as a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates. sigmaaldrich.comsigmaaldrich.com This transformation proceeds via a Markovnikov addition. sigmaaldrich.comsigmaaldrich.com The Markovnikov rule dictates the regioselectivity of the addition of a protic acid to an unsymmetrical alkene. The acidic proton attaches to the carbon atom that already holds the greater number of hydrogen atoms. purechemistry.orgyoutube.com The reaction mechanism typically involves the formation of a carbocation intermediate. purechemistry.org In this specific reaction, the phosphorochloridite adds across a double bond, leading to the formation of these specialized organophosphorus compounds. sigmaaldrich.comsigmaaldrich.com
Reactions with Azines for Pyrazoline Condensation
The reactivity of this compound extends to reactions with azines, leading to pyrazoline condensation. This process demonstrates the ability of the phosphorochloridite to participate in cyclization reactions, forming five-membered heterocyclic rings containing two adjacent nitrogen atoms. Pyrazolines are important scaffolds in medicinal chemistry and materials science.
Halogen-Halogen and Halogen-Oxygen Ligand Substitution Reactions
This compound undergoes reversible halogen-halogen ligand substitution reactions at room temperature. sigmaaldrich.comsigmaaldrich.com At higher temperatures, it participates in irreversible halogen-oxygen ligand substitution. sigmaaldrich.comsigmaaldrich.com These substitution reactions underscore the lability of the P-Cl bond and the ability to exchange ligands at the phosphorus center. The mechanism of these reactions generally involves nucleophilic attack at the electrophilic phosphorus atom, resulting in the displacement of the chloride ion. evitachem.com
Conversion of Alcohols to Alkyl Iodides
This compound can be utilized in the conversion of alcohols to alkyl iodides. This transformation is a fundamental process in organic synthesis, converting a poor leaving group (hydroxyl) into a good leaving group (iodide). The general mechanism for converting alcohols to alkyl halides often involves an S(_N)2 reaction, which proceeds with an inversion of stereochemistry. commonorganicchemistry.compressbooks.pub
Typically, this conversion is achieved using reagents like hydrogen iodide or a mixture of an alkali metal iodide with a non-oxidizing acid such as phosphoric acid. youtube.comchemguide.co.uklibretexts.org The acid protonates the alcohol's hydroxyl group, turning it into a good leaving group (water), which is then displaced by the iodide nucleophile. youtube.com The use of phosphorus-based reagents provides an alternative route. For instance, phosphorus(III) halides can convert the hydroxyl group into a better leaving group, which is then readily displaced by a halide ion. pressbooks.pub
Table 1: Reagents for the Conversion of Alcohols to Alkyl Halides
| Reagent(s) | Resulting Alkyl Halide |
| Hydrogen Iodide (HI) | Alkyl Iodide |
| Sodium Iodide (NaI) / Phosphoric Acid (H(_3)PO(_4)) | Alkyl Iodide |
| Phosphorus(III) Bromide (PBr(_3)) | Alkyl Bromide |
| Thionyl Chloride (SOCl(_2)) | Alkyl Chloride |
This table provides examples of common reagents used for the conversion of alcohols to various alkyl halides.
Fluorination Reactions with Complex Anions
This compound can undergo fluorination when reacted with alkali metal salts of perfluorinated complex anions, such as sodium tetrafluoroborate. psu.edu In this reaction, the corresponding fluoro product, o-phenylene phosphorofluoridite, is obtained in high purity. psu.edu The reaction is believed to proceed through the thermal liberation of a fluoride (B91410) ion from the complex anion. This fluoride ion then acts as a nucleophile, attacking the phosphorus center of the phosphorochloridite and displacing the chloride ion. psu.edu
Table 2: Fluorination of this compound
| Reactant | Fluorinating Agent | Product | Purity of Product |
| This compound | Sodium tetrafluoroborate | o-Phenylene phosphorofluoridite | 99% |
This table summarizes the high-purity synthesis of the fluorinated product from the reaction of this compound with sodium tetrafluoroborate. psu.edu
Mechanistic Investigations of Reaction Pathways
The reactions of this compound are primarily governed by the principles of nucleophilic substitution at a trivalent phosphorus center. The mechanistic pathways are influenced by the inherent strain of the five-membered dioxaphosphole ring and the electronic properties of the phosphorus atom.
Transition State Analysis
Nucleophilic substitution at a phosphorus center can proceed either through a concerted, single transition state (SN2-P mechanism) or via a stepwise addition-elimination (A-E) mechanism that involves a pentacoordinate intermediate. mdpi.comsapub.org In both scenarios, the geometry around the phosphorus atom transiently becomes trigonal bipyramidal (TBP).
For cyclic compounds like this compound, the structure of this pentacoordinate transition state or intermediate is heavily influenced by the constraints of the ring. A five-membered ring cannot span two equatorial positions in a TBP structure due to excessive ring strain. Consequently, the ring is constrained to an apical-equatorial orientation. mdpi.comnih.gov This means that in the transition state, one of the ring oxygen atoms occupies an apical (axial) position while the other occupies an equatorial position.
The incoming nucleophile attacks the phosphorus center from the backside relative to the leaving group (the chloride ion), which ideally occupies the other apical position. libretexts.org This geometry is crucial for minimizing steric hindrance and facilitating the electronic rearrangements necessary for the substitution. The stereochemical outcome of these reactions, whether inversion or retention of configuration at the phosphorus center, is dictated by the stability and potential pseudorotation of this pentacoordinate species. mdpi.com While detailed computational studies specifically for the transition state of this compound reactions are not extensively documented in the reviewed literature, the principles derived from analogous cyclic phosphate and phosphinane systems provide a robust framework for understanding its behavior. mdpi.com
Role of Electrophilicity and Nucleophilic Attack
The phosphorus atom in this compound is the primary center for chemical reactions. Its reactivity is characterized by a distinct electrophilic nature. The phosphorus atom is bonded to three highly electronegative atoms: two oxygens and one chlorine. These atoms withdraw electron density, rendering the phosphorus atom electron-deficient and thus a strong electrophile, susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org
Nucleophilic attack is the fundamental process in the substitution reactions of this compound. sapub.org A nucleophile, which is an electron-rich species (e.g., an amine, alcohol, or water), donates a pair of electrons to the electrophilic phosphorus atom. libretexts.org This initiates the formation of a new bond and leads to the subsequent cleavage of the phosphorus-chlorine bond, displacing the chloride ion, which is a good leaving group.
The general mechanism can be depicted as follows:
Step 1 (Attack): The nucleophile (Nu:) attacks the electrophilic phosphorus atom.
Step 2 (Transition State/Intermediate Formation): A trigonal bipyramidal transition state or intermediate is formed.
Step 3 (Leaving Group Departure): The P-Cl bond breaks, and the chloride ion (Cl⁻) is expelled, resulting in the final substituted product.
This electrophile-nucleophile interaction is central to the utility of this compound as a phosphorylating agent and as a precursor in the synthesis of more complex organophosphorus compounds. nih.gov
Kinetic Studies and Mechanistic Insights
While specific kinetic data for this compound is sparse in the literature, valuable mechanistic insights can be drawn from studies on structurally analogous compounds. A kinetic investigation of the reaction of 1,2-phenylene phosphorochloridate (the P(V) analogue with a P=O bond) with various pyridines in acetonitrile (B52724) provides a compelling case study.
The study revealed that the reaction proceeds via a nucleophilic substitution pathway. A key finding was a biphasic concave upward free-energy correlation for the reaction with substituted pyridines, which suggests a change in the mechanism or the structure of the transition state as the basicity of the nucleophile changes.
Furthermore, a comparison of the activation parameters for the cyclic phosphate with its acyclic counterpart (phenyl ethyl chlorophosphate) highlighted the profound effect of the five-membered ring on reactivity. The cyclic compound reacted 2.70 x 10⁵ times faster than the acyclic one. This rate enhancement was attributed to a significantly more positive entropy of activation (ΔS‡), despite having a less favorable enthalpy of activation (ΔH‡). This large positive entropy suggests that the transition state for the cyclic reactant is less ordered than for the acyclic one, possibly due to the release of conformational strain upon moving from the ground state to the transition state.
Table 1: Activation Parameters for the Pyridinolysis of Cyclic vs. Acyclic P(V) Chloridates (Note: Data is for the analogous P(V) compound, 1,2-phenylene phosphorochloridate, and is presented for illustrative purposes.)
| Substrate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | -TΔS‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Cyclic: 1,2-Phenylene phosphorochloridate | 20.5 | +26 | -8.0 | 12.5 |
| Acyclic: Phenyl ethyl chlorophosphate | 12.7 | -24 | 7.4 | 20.1 |
| Data sourced from a study on pyridinolysis in acetonitrile at 35.0 °C. mdpi.com |
These findings underscore that the rigid cyclic structure of this compound and its analogues plays a critical role in dictating the reaction kinetics and mechanistic pathway. The strain within the five-membered ring can significantly influence the energy of both the ground state and the transition state, leading to unique reactivity profiles compared to more flexible acyclic systems.
Applications in Catalysis
Ligand Design and Synthesis for Transition Metal Catalysis
As a versatile precursor, o-phenylene phosphorochloridite is instrumental in the synthesis of organophosphorus compounds that function as ligands in transition metal catalysis. evitachem.com Its core structure can be modified to tune the electronic and steric properties of the resulting ligands, thereby influencing the outcome of catalytic reactions.
A key application of this compound is in the synthesis of diphosphazane ligands. These ligands are characterized by a P-N-P bond framework and are significant in coordination chemistry. evitachem.com The synthesis involves the reaction of this compound with amines. In this reaction, the nucleophilic amine attacks the electrophilic phosphorus center, leading to the displacement of the chlorine atom and the formation of a phosphorus-nitrogen bond. evitachem.com This reaction pathway makes this compound a valuable building block for creating a library of diphosphazane ligands for use in catalysis. evitachem.com
Ligands derived from this compound are employed in both homogeneous and heterogeneous catalysis. evitachem.com In homogeneous catalysis, the ligands coordinate to a metal center, forming a soluble catalytic complex. The development of stable chlorophosphites has been particularly noted in this area. mdpi.com The performance of these catalysts is highly dependent on the structure of the ligand derived from the parent phosphorochloridite. While less common, the immobilization of these catalytic complexes on solid supports allows for their use in heterogeneous systems, which can simplify catalyst separation and recycling.
Phosphite-based ligands are known to be effective in hydroformylation, an industrial process that converts alkenes into aldehydes. Rhodium complexes containing cyclic monofluorophosphites, which are structurally related to this compound, have been successfully used in hydroformylation catalysis. mdpi.com Furthermore, phospholane-phosphite ligands have demonstrated high selectivity in the rhodium-catalyzed hydroformylation of terminal alkenes. nih.gov The potential to synthesize various phosphite (B83602) ligands from this compound makes it a relevant starting material for developing new catalysts for this important transformation.
The synthesis of chiral ligands is essential for enantioselective catalysis, which aims to produce one enantiomer of a chiral product selectively. Ligands containing P-O or P-N bonds have been shown to provide remarkably high levels of enantio-induction in several asymmetric transformations. rsc.org this compound serves as a precursor for such ligands. The development of P-chiral phosphine (B1218219) ligands, where the stereogenic center is the phosphorus atom itself, is a key strategy in modern asymmetric catalysis. rsc.orgnih.gov By using chiral amines or alcohols in reactions with this compound, chiral ligands can be synthesized and subsequently used to build highly effective enantioselective catalysts.
Catalytic Role in Specific Organic Transformations
Beyond its use as a ligand precursor, this compound itself can act as a catalyst in certain organic reactions.
This compound is directly employed as a catalyst in the synthesis of bakkane sesquiterpenes. sigmaaldrich.comsigmaaldrich.com This application highlights a direct catalytic role for the compound, distinct from its more common function as a starting material for more complex ligands.
Summary of Applications
| Application Area | Compound/Derivative | Role |
| Coordination Chemistry | Diphosphazane Ligands | Precursor evitachem.com |
| Catalysis | Various Derived Ligands | Precursor evitachem.com |
| Hydroformylation | Phosphite Ligands | Precursor mdpi.comnih.gov |
| Enantioselective Catalysis | Chiral Ligands with P-O/P-N bonds | Precursor rsc.org |
| Sesquiterpene Synthesis | This compound | Catalyst sigmaaldrich.comsigmaaldrich.com |
Preparation of Gold(I) Trimethoxybenzonitrile Phosphine Precatalysts
A general, illustrative procedure for the formation of related gold(I) phosphine complexes is outlined below. This procedure is based on common synthetic methodologies for this class of compounds and serves as a representative example.
Illustrative General Synthesis
The preparation would conceptually involve two main steps:
Formation of the Phosphite Ligand : The highly reactive this compound would first be converted into a more stable phosphite ligand through reaction with an appropriate nucleophile.
Complexation with Gold(I) : The resulting phosphite ligand would then be reacted with a gold(I) source, such as (tetrahydrothiophene)gold(I) chloride, followed by the introduction of 2,4,6-trimethoxybenzonitrile.
The reaction scheme can be generalized as follows:
Step 1: Ligand Formation this compound + Nu-H → o-Phenylene phosphite-Nu + HCl
Step 2: Gold(I) Complexation o-Phenylene phosphite-Nu + [AuCl(THT)] → [AuCl(o-Phenylene phosphite-Nu)] + THT [AuCl(o-Phenylene phosphite-Nu)] + 2,4,6-Trimethoxybenzonitrile → [Au(2,4,6-Trimethoxybenzonitrile)(o-Phenylene phosphite-Nu)]Cl
Characterization Data
Without a specific research article detailing this synthesis, a data table cannot be constructed. However, characterization of the final product would typically involve the following analytical techniques, with expected findings:
| Analytical Technique | Expected Observations |
| ³¹P NMR Spectroscopy | A downfield shift of the phosphorus signal upon coordination to the gold center, indicating the formation of the P-Au bond. |
| ¹H and ¹³C NMR Spectroscopy | Signals corresponding to the aromatic protons and carbons of the o-phenylene group, the trimethoxybenzonitrile ligand, and any substituent introduced in the ligand formation step. |
| Mass Spectrometry | The detection of the molecular ion peak corresponding to the cationic gold complex, confirming its mass and composition. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen would be determined to confirm the empirical formula of the synthesized precatalyst. |
It is crucial to note that the specific reaction conditions, such as the choice of solvent, reaction temperature, and purification methods, would significantly influence the yield and purity of the final gold(I) trimethoxybenzonitrile phosphine precatalyst. These parameters would need to be empirically optimized based on detailed experimental studies.
Applications in Polymer Chemistry and Materials Science
Role as a Building Block for Organophosphorus Polymers
o-Phenylene phosphorochloridite is a key monomer in the synthesis of certain organophosphorus polymers, particularly poly(phenylene phosphite)s. The reactivity of its phosphorus-chlorine bond allows it to undergo polymerization reactions to form polymer chains with phosphorus atoms integrated into the backbone. This incorporation of phosphorus is fundamental to modifying the properties of the resulting polymer.
One of the primary methods to achieve this is through carefully controlled polycondensation reactions. Although detailed specifics of direct polymerization are not extensively documented in readily available literature, the principle relies on the reaction of the phosphorochloridite with suitable co-monomers or its self-condensation under specific conditions. The resulting organophosphorus polymers are investigated for their unique thermal and chemical properties, which are directly attributable to the phosphorus-containing moieties within their structure. The phenylene group also contributes to the thermal stability of the polymer backbone. These polymers serve as foundational materials for further chemical modification or as additives to enhance other base polymers.
Initiators in Polymerization Processes (e.g., Living Cationic Polymerization)
While this compound is a reactive molecule, its direct application as a primary initiator in living cationic polymerization is not a widely documented or standard method. Living cationic polymerization, a technique that provides excellent control over polymer molecular weight and architecture, typically relies on well-established initiating systems. wikipedia.org These systems often consist of a weak protonic acid or a carbocation source paired with a Lewis acid co-initiator. wikipedia.orgnih.gov Common monomers for this type of polymerization include electron-rich olefins like vinyl ethers and styrenes. wikipedia.org
The initiation mechanism for vinyl ethers, for example, can involve electrophilic reagents that generate a stable carbocationic propagating species. nih.govrsc.org Research in this field has explored various initiating systems, including those based on trifluoromethyl sulfonates or electrophilic selenium reagents, to achieve a "living" process characterized by the absence of termination and chain-transfer reactions. rsc.orgnih.gov While this compound contains a Lewis acidic phosphorus center and a labile chlorine atom, its specific role and efficacy as a direct initiator for living cationic polymerization of common monomers like vinyl ethers are not established in the scientific literature.
Development of Phosphorous-Containing Advanced Materials
The most significant application of this compound in materials science is as a precursor for synthesizing phosphorus-containing molecules that are then incorporated into polymers to create advanced materials, especially flame retardants. evitachem.com The inclusion of phosphorus, often in synergy with nitrogen, is a well-established strategy for imparting flame retardancy to a wide range of polymers, including polyamides and epoxy resins. nih.govresearchgate.net
The mechanism of flame retardancy for these materials typically involves action in both the condensed (solid) and gas phases during combustion. In the condensed phase, the phosphorus compounds decompose upon heating to form phosphoric acid. This acid promotes the charring of the polymer, creating a thermally insulating barrier on the material's surface. This char layer limits the evolution of flammable volatile gases and shields the underlying polymer from the heat of the flame. nih.gov In the gas phase, phosphorus-containing radicals can be released, which interfere with and quench the high-energy radicals (H• and OH•) that sustain the combustion chain reaction.
This compound serves as a starting reagent for creating more complex flame-retardant additives or reactive co-monomers. For instance, it can be reacted with amines or other nucleophiles to produce phosphonamidates or other derivatives that are then blended with or chemically bonded into the final polymer matrix. evitachem.com The performance of these flame-retardant materials is quantified using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
Below is a table summarizing the flame-retardant properties of a Polyamide 6 (PA6) composite modified with a macromolecular flame retardant (MFR) derived from phosphorus-containing precursors.
| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Pure PA6 | 0 | 21.8 | Fails |
| FR-PA6 | 0.5 | 28.2 | V-0 |
| Data derived from studies on macromolecular phosphine (B1218219) oxide-based flame retardants for Polyamide 6. nih.gov |
The data clearly demonstrates that the incorporation of a small amount of a phosphorus-based macromolecular flame retardant significantly improves the fire safety of the base polymer, increasing the LOI and achieving the highest UL-94 rating (V-0). nih.gov This highlights the efficacy of using organophosphorus building blocks, for which this compound is a potential precursor, in the development of advanced, safe materials.
Advanced Topics and Future Directions
Theoretical Studies and Predictive Modeling of Reactivity
Modern computational chemistry provides powerful tools for understanding and predicting the behavior of reactive molecules like o-phenylene phosphorochloridite. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating its electronic structure, reaction mechanisms, and the properties of its derivatives.
The reactivity of this compound is dominated by the electrophilic nature of its phosphorus atom, a feature enhanced by the electron-withdrawing chlorine and benzodioxole groups. evitachem.com Computational models can precisely quantify the electrostatic potential at the phosphorus center, predicting its susceptibility to nucleophilic attack, which is the primary mechanism for its reactions. evitachem.com
Future theoretical work is expected to focus on:
Transition State Analysis: Modeling the transition states of reactions involving this compound can provide deep insights into reaction kinetics and selectivity. This is particularly valuable for designing catalysts with enhanced activity and stereoselectivity.
In Silico Ligand Design: Predictive modeling can be used to design novel ligands derived from this compound. By calculating the electronic and steric properties of virtual derivatives, chemists can identify promising candidates for specific catalytic applications before committing to laboratory synthesis. researchgate.net
Spectroscopic Correlation: DFT calculations are used to predict NMR spectra and other spectroscopic data. chalcogen.ro Correlating these predictions with experimental results from techniques like electron diffraction and variable-temperature ³¹P NMR spectroscopy helps to confirm molecular structures and understand the conformational dynamics of this compound and its derivatives in solution. evitachem.com
Development of Novel Derivatives and Analogues
The core value of this compound lies in its role as a precursor to a wide array of organophosphorus compounds. evitachem.com The reactive P-Cl bond allows for straightforward substitution reactions with a variety of nucleophiles, leading to novel derivatives with tailored properties.
Key areas of development include:
Chiral Ligands: By reacting this compound with chiral alcohols or amines, researchers can synthesize a new generation of P-chiral and axially chiral phosphite (B83602) and phosphoramidite (B1245037) ligands. These are highly sought after for asymmetric catalysis. nih.govrsc.org
Diphosphazane Ligands: The reaction with amines can yield both symmetrical and unsymmetrical diphosphazane ligands, which are important in coordination chemistry and catalysis. evitachem.com
Functionalized Spirophosphoranes: It serves as a reactant in the preparation of complex structures like vinyl-substituted spirophosphoranes. sigmaaldrich.com
Solid-Phase Synthesis: The use of solid-phase synthesis techniques allows for the rapid generation of libraries of phosphite ligands from this compound, accelerating the discovery of new catalysts. researchgate.netnih.gov
Below is a table of representative derivatives synthesized from this compound and their applications.
| Derivative Class | Synthesized From | Key Application(s) |
| Phosphine-Phosphite Ligands | Chiral bisnaphthols | Asymmetric catalysis (allylic substitution, hydroformylation) nih.gov |
| Diphosphazane Ligands | Amines | Coordination chemistry, catalysis evitachem.com |
| Gold(I) Precatalysts | Gold(I) complexes | Catalysis sigmaaldrich.com |
| Pyrrole (B145914) Derivatives | Imines (via Arbuzov reaction) | Synthesis of heterocyclic compounds sigmaaldrich.com |
| Vinyl-Substituted Spirophosphoranes | Vinyl compounds | Synthesis of complex organophosphorus structures sigmaaldrich.com |
Exploration of New Catalytic Applications
Ligands derived from this compound have shown significant promise in a variety of catalytic transformations. While their use in established reactions is known, research is actively pushing into new frontiers, particularly in the realm of asymmetric catalysis.
Recent and future explorations include:
Asymmetric Hydroformylation: Chiral phosphine-phosphite ligands derived from this compound have been tested in the rhodium-catalyzed asymmetric hydroformylation of olefins like styrene, demonstrating excellent control of regioselectivity. nih.gov
Palladium-Catalyzed Asymmetric Allylic Substitution: These ligands have also achieved moderate enantioselectivity in palladium-catalyzed reactions, a foundational process in organic synthesis. nih.gov
Cross-Coupling Reactions: The compound and its derivatives are suitable for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are essential for C-C and C-N bond formation. sigmaaldrich.comsigmaaldrich.com
Organocatalysis: Chiral phosphoric acids, which can be conceptually linked to the hydrolysis products of phosphorus chlorides, are a major class of organocatalysts. beilstein-journals.orgnih.gov This suggests a potential future direction for designing new organocatalysts derived from the this compound scaffold.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The rigid, well-defined geometry of the o-phenylene group, combined with the versatile coordination chemistry of the phosphite moiety, makes this compound an attractive building block for supramolecular constructs.
Future research in this area could involve:
Macrocycle Synthesis: The compound can be used as a corner piece or a rigid linker in the synthesis of macrocycles. nih.govresearchgate.net Studies on ortho-phenylene-based oligomers have already demonstrated their ability to self-assemble into discrete macrocyclic structures. rsc.org Phosphorus-containing dimers have also been identified as potential building blocks for inorganic macrocycles. nih.gov
Coordination Cages: By reacting derivatives of this compound with metal ions, it may be possible to construct three-dimensional coordination cages with defined cavities. These cages could have applications in molecular recognition, storage, or catalysis.
Foldamers: The defined dihedral angle of the o-phenylene unit could be exploited in the design of foldamers—polymers that adopt a specific, folded conformation. This could lead to novel materials with functions mimicking those of biological molecules. rsc.org
Cross-disciplinary Research Opportunities
The unique reactivity and structural features of this compound open up research avenues that bridge organic chemistry with other scientific fields.
Materials Science: Its precursor, o-phenylenediamine, is used to synthesize conducting polymers like poly(o-phenylenediamine), which have applications in sensors, anticorrosive coatings, and energy-conversion devices. researchgate.netsemanticscholar.org Derivatives of this compound could be incorporated into polymer backbones to create new functional materials with tailored electronic or thermal properties.
Biomedical Applications: Related compounds like 2-chloro-1,3,2-dioxaphospholane (B43518) are intermediates in the synthesis of phosphorylcholine (B1220837) polymers, which are known for their biocompatibility and are used in biomedical materials. google.com This points to the potential for developing new biocompatible polymers or bioconjugation reagents from this compound. nih.gov
Flame Retardants: Phosphorus-containing compounds are widely used as flame retardants. The development of polymeric materials incorporating the o-phenylene phosphite motif could lead to new, efficient flame-retardant materials. google.com
Life Science Research: As a versatile chemical supplier for research and development, its derivatives are part of the toolkit for producing complex molecules for the biotechnology and pharmaceutical industries. merckmillipore.com
Q & A
Basic: What is the optimal synthetic route for o-phenylene phosphorochloridite, and how can purity be ensured?
This compound is synthesized by reacting catechol with phosphorus trichloride (PCl₃) in anhydrous ether under inert conditions. The reaction typically proceeds at 0–5°C to minimize side reactions. A molar ratio of 1:1 (catechol:PCl₃) is recommended, with pyridine added to scavenge HCl. Post-synthesis, purification via vacuum distillation (50–60°C, 0.1 mmHg) yields >95% purity. Analytical methods such as ³¹P NMR (δ ~125–130 ppm) and FT-IR (P-Cl stretch at ~580 cm⁻¹) confirm structural integrity .
Basic: What spectroscopic and chromatographic methods are validated for characterizing this compound?
Key methods include:
- ³¹P NMR : A singlet near 125–130 ppm confirms the phosphorochloridite moiety.
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 174 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 139) are diagnostic. Metastable peaks for CO₂ loss (97.5% intensity) further validate degradation pathways .
- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 220 nm. Retention time should align with reference standards .
Intermediate: How does this compound mediate the conversion of alcohols to alkyl iodides, and what experimental parameters optimize yield?
The Corey-Anderson method involves reacting the alcohol with this compound in dry ether and pyridine (1:1.2 molar ratio) to form a phosphite intermediate. Subsequent treatment with iodine (1.5 equiv) at 25°C for 2–4 hours affords alkyl iodides in >90% yield. Critical parameters:
- Moisture control : Strict anhydrous conditions prevent hydrolysis.
- Temperature : Exceeding 30°C promotes elimination byproducts.
- Substrate scope : Secondary and tertiary alcohols require longer reaction times (6–8 hours) .
Advanced: How can regioselectivity be achieved when using this compound in nucleoside 5′-triphosphate synthesis?
Regioselective phosphorylation of the 5′-OH group in nucleosides is achieved by:
- Bulky phosphitylating reagents : Salicyl phosphorochloridite derivatives reduce steric hindrance at the 5′ position.
- Low-temperature reactions : Conducting reactions at −10°C slows kinetics, favoring 5′-OH activation over 2′/3′-OH.
- Stepwise oxidation : After phosphitylation, iodine oxidation followed by hydrolysis ensures triphosphate formation. Yields improve to 70–80% with 5′-selectivity >95% .
Advanced: What are the thermal decomposition pathways of this compound, and how do they impact reaction design?
Pyrolysis above 600°C in nitrogen generates indene (10–15%) and naphthalene (9–16%) via CO₂ elimination and cyclization. Key implications:
- Reaction stability : Avoid prolonged heating >100°C in synthetic applications.
- Carrier gas effects : Helium does not alter decomposition profiles, suggesting inert gas choice is non-critical.
- Polymer formation : Above 800°C, an orange polymeric byproduct forms, necessitating temperature-controlled protocols .
Advanced: How is this compound utilized in polymer-supported reagents, and what are the limitations?
Immobilized derivatives (e.g., on polystyrene resins) enable recyclable phosphorylation catalysts. Synthesis involves:
- Grafting : React the chloridite with hydroxyl-functionalized polymers in THF at 25°C.
- Efficiency : Loadings of 0.8–1.2 mmol/g are typical, with 3–5 reuse cycles before activity drops >20%.
Limitations include reduced reactivity toward sterically hindered substrates and gradual hydrolysis under humid conditions .
Advanced: What role does this compound play in synthesizing borano-triphosphate nucleotide analogs?
In one-pot reactions, it facilitates the incorporation of α-P-borano groups into nucleotides. Key steps:
Phosphitylation : React nucleosides with the chloridite and borane sources (e.g., BH₃·THF) at −20°C.
Oxidation : Use tert-butyl hydroperoxide to stabilize the borano-phosphate bond.
This method achieves 60–70% yields for antiviral analogs like cordycepin triphosphate, with >90% stereoselectivity .
Methodological: How should researchers address contradictory data in phosphorochloridite-mediated reaction yields?
Discrepancies often arise from:
- Moisture contamination : Validate anhydrous conditions via Karl Fischer titration (<50 ppm H₂O).
- Substrate purity : Pre-dry alcohols over molecular sieves.
- Catalyst aging : Freshly distill PCl₃ to avoid oxidized byproducts.
Systematic DOE (design of experiments) can isolate variables, such as temperature or stoichiometry, to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
